

A Spectroscopic Showdown: Unmasking 3-Bromo-1H-indazol-7-amine and Its Regioisomers

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Compound of Interest

Compound Name: 3-Bromo-1H-indazol-7-amine

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of **3-Bromo-1H-indazol-7-amine** and its key regioisomers: 3-Bromo-1H-indazol-4-amine, 3-Bromo-1H-indazol-5-amine, and 3-Bromo-1H-indazol-6-amine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification of these closely related compounds.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a bromine atom and an amino group at various positions on the 1H-indazole ring system gives rise to a set of regioisomers with distinct physicochemical properties that can significantly influence their synthetic utility and pharmacological profiles. Differentiating between these isomers is a critical step in the research and development process.

Comparative Spectroscopic Data

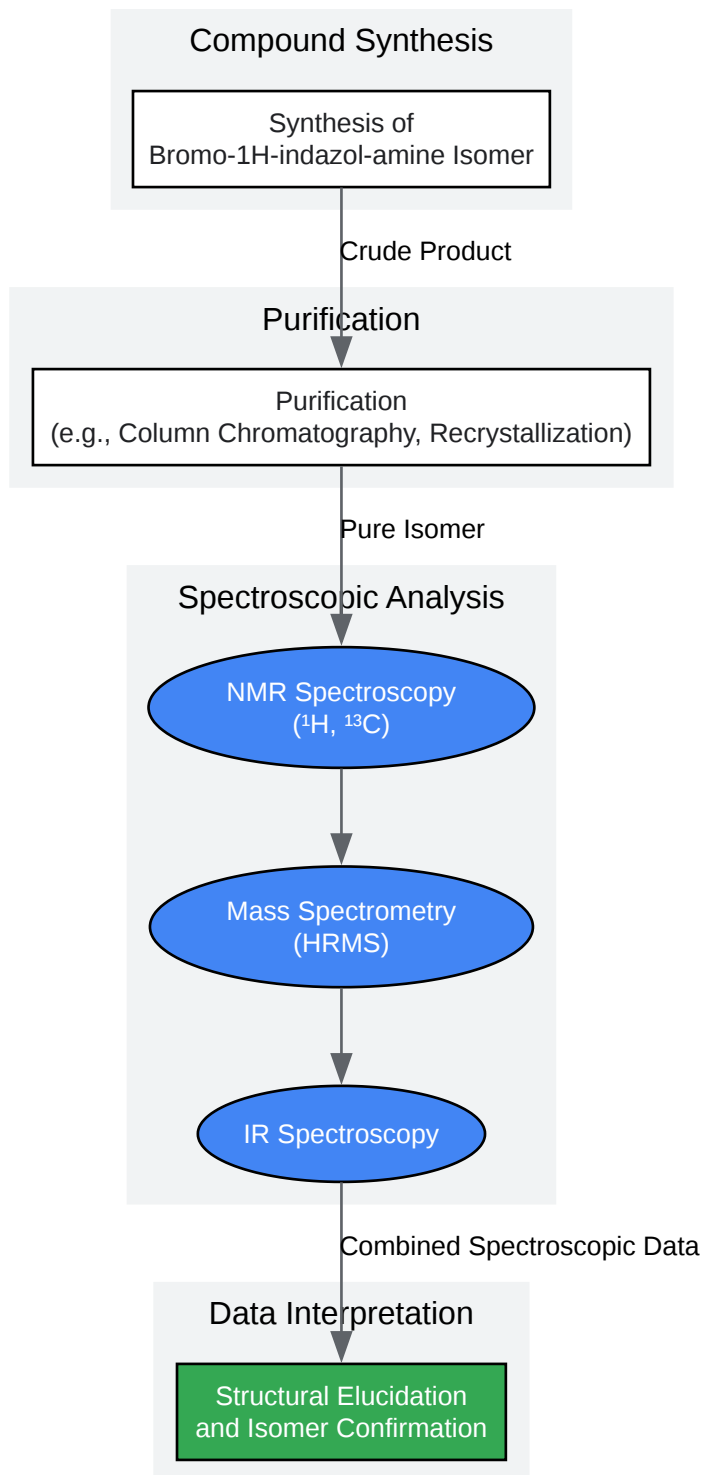
The following table summarizes the available experimental spectroscopic data for **3-Bromo-1H-indazol-7-amine** and its regioisomers. It is important to note that a complete experimental dataset for all isomers is not readily available in the public domain. In such cases, the absence of data is indicated.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})	Mass Spec (m/z)
3-Bromo-1H-indazol-7-amine	12.23 (s, 1H), 7.41 (d, J=7.9 Hz, 1H), 6.85 (d, J=7.9 Hz, 1H), 5.33 (s, 2H) (Note: Data for 7-Bromo-4-chloro-1H-indazol-3-amine)	149.1, 141.1, 129.5, 125.2, 119.1, 111.9, 101.0 (Note: Data for 7-Bromo-4-chloro-1H-indazol-3-amine)	No data available	[M+H] ⁺ calcd for C ₇ H ₅ BrClN ₃ ·H ⁺ : 247.9413; found: 247.9412 (Note: Data for 7-Bromo-4-chloro-1H-indazol-3-amine)
3-Bromo-1H-indazol-4-amine	No data available	No data available	No data available	No data available
3-Bromo-1H-indazol-5-amine	11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H)	No data available	No data available	MS m/z: 213 (M+1)
3-Bromo-1H-indazol-6-amine	No data available	No data available	No data available	No data available

Experimental Workflow for Spectroscopic Analysis

The characterization of these bromo-indazol-amine isomers follows a standardized analytical workflow. The diagram below illustrates the typical sequence of spectroscopic techniques employed for structural verification.

General Workflow for Spectroscopic Characterization



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General workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of 3-Bromo-1H-indazol-amine and its regioisomers. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified bromo-1H-indazol-amine isomer is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **1H NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is typically collected with a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required compared to 1H NMR. Chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- **Data Acquisition:** The IR spectrum is recorded over the mid-infrared range (typically 4000 - 400 cm^{-1}). A background spectrum is collected and automatically subtracted from the sample spectrum. Vibrational frequencies are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

- **Data Acquisition:** High-Resolution Mass Spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument is operated in positive or negative ion mode to detect the molecular ion ($[M+H]^+$ or $[M-H]^-$) and any characteristic fragment ions. The accurate mass measurement allows for the determination of the elemental composition.

This guide provides a foundational framework for the spectroscopic comparison and identification of **3-Bromo-1H-indazol-7-amine** and its regioisomers. The presented data and protocols are intended to assist researchers in their synthetic and analytical endeavors within the field of medicinal chemistry.

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